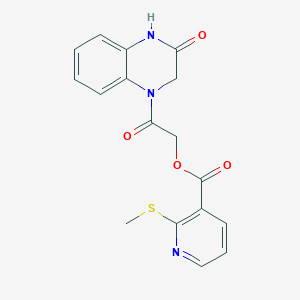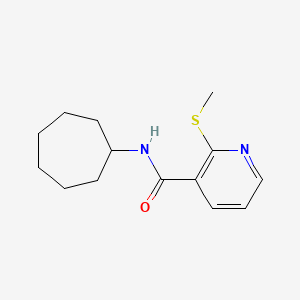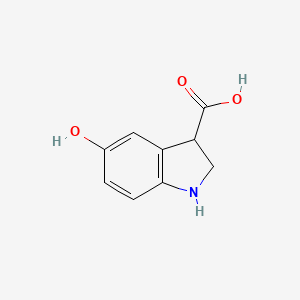
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline ring, a nicotinate moiety, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Derivative: The initial step involves the condensation of an o-phenylenediamine with a diketone to form the quinoxaline ring.
Introduction of the Nicotinate Moiety: The quinoxaline derivative is then reacted with a nicotinic acid derivative under esterification conditions to introduce the nicotinate moiety.
Addition of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The nicotinate moiety may interact with nicotinic acid receptors, influencing cellular signaling pathways. The methylthio group can undergo redox reactions, generating reactive oxygen species that induce cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl nicotinate: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(ethylthio)nicotinate: Contains an ethylthio group instead of a methylthio group, leading to variations in its chemical and biological properties.
Uniqueness
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C17H15N3O4S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H15N3O4S/c1-25-16-11(5-4-8-18-16)17(23)24-10-15(22)20-9-14(21)19-12-6-2-3-7-13(12)20/h2-8H,9-10H2,1H3,(H,19,21) |
Clé InChI |
KOROPMVLJGAOMN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13352984.png)


![N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13352999.png)

![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)



![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate](/img/structure/B13353049.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)

![Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-](/img/structure/B13353079.png)
